[(4-Bromo-2-nitrophenyl)methyl](methyl)amine hydrochloride
CAS No.:
Cat. No.: VC18044304
Molecular Formula: C8H10BrClN2O2
Molecular Weight: 281.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10BrClN2O2 |
|---|---|
| Molecular Weight | 281.53 g/mol |
| IUPAC Name | 1-(4-bromo-2-nitrophenyl)-N-methylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H9BrN2O2.ClH/c1-10-5-6-2-3-7(9)4-8(6)11(12)13;/h2-4,10H,5H2,1H3;1H |
| Standard InChI Key | WQRAYEWSMHVBAJ-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1=C(C=C(C=C1)Br)[N+](=O)[O-].Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a phenyl ring substituted with bromo (Br) and nitro (NO₂) groups at the 4- and 2-positions, respectively. A methylamine moiety (-CH₂-NH-CH₃) is attached to the benzene ring, with the amine group protonated as a hydrochloride salt. The molecular formula is C₈H₁₀BrClN₂O₂, yielding a molecular weight of 281.53 g/mol .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀BrClN₂O₂ | |
| Molecular Weight | 281.53 g/mol | |
| IUPAC Name | (4-Bromo-2-nitrophenyl)methylamine hydrochloride | |
| Synonyms | (4-Bromo-2-nitrophenyl)methanamine hydrochloride |
Synthesis and Reaction Pathways
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Nitration of 4-bromotoluene | HNO₃, H₂SO₄, 0–5°C | 70% |
| 2 | Bromination | Br₂, FeBr₃, 25°C | 85% |
| 3 | Methylamination | Methylamine, BOP, DIPEA, CH₂Cl₂ | 60% |
| 4 | HCl Salt Formation | HCl (g), Et₂O | 95% |
Physicochemical Properties
Stability and Solubility
As a hydrochloride salt, the compound is expected to exhibit high solubility in polar solvents (e.g., water, methanol) and moderate stability under ambient conditions. The electron-withdrawing nitro group reduces aromatic ring reactivity, while the bromo substituent enhances electrophilic substitution potential .
Spectroscopic Characteristics
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IR Spectroscopy: Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1340 cm⁻¹ (NO₂ symmetric stretch).
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NMR (¹H): δ 2.5–3.0 ppm (N-CH₃), δ 4.2–4.5 ppm (CH₂-NH), δ 7.5–8.5 ppm (aromatic protons).
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in the synthesis of antiviral agents and antibiotics, leveraging its nitro group for subsequent reduction to amines or conversion to other functional groups .
Organic Synthesis
-
Cross-coupling reactions: The bromo substituent enables Suzuki-Miyaura couplings with boronic acids.
-
Nucleophilic aromatic substitution: Reactive toward amines or thiols at elevated temperatures.
Table 3: Documented Reactivity
| Reaction Type | Reagents | Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl derivatives |
| Nitro Reduction | H₂, Pd/C | Primary amine derivative |
Future Research Directions
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